1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine
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Overview
Description
1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine is a synthetic compound that features a unique structure combining diphenyl, pyrrolidine, and silyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring, a common motif in bioactive molecules, adds to its significance.
Preparation Methods
The synthesis of 1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine typically involves the following steps:
Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the diphenyl and silyl groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: Reduction reactions can convert ketone groups to their corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., Oxone) and reducing agents (e.g., sodium borohydride) are commonly used.
Major Products: The major products formed from these reactions include pyrrolidone derivatives, alcohols, and substituted pyrrolidine compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The specific pathways affected by the compound depend on its structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine can be compared with other similar compounds:
Similar Compounds: Examples include 1-phenyl-2-(pyrrolidin-1-yl)ethanone and 1-phenyl-2-(pyrrolidin-1-yl)octan-1-one.
Uniqueness: The presence of the silyl group in this compound distinguishes it from other pyrrolidine derivatives.
Properties
CAS No. |
72385-48-9 |
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Molecular Formula |
C22H30N2Si |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
diphenyl-pyrrolidin-1-yl-(2-pyrrolidin-1-ylethyl)silane |
InChI |
InChI=1S/C22H30N2Si/c1-3-11-21(12-4-1)25(24-17-9-10-18-24,22-13-5-2-6-14-22)20-19-23-15-7-8-16-23/h1-6,11-14H,7-10,15-20H2 |
InChI Key |
YWZMVTUDKHJZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N4CCCC4 |
Origin of Product |
United States |
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